molecular formula C9H8BrClO3 B6209899 methyl 4-bromo-2-chloro-6-methoxybenzoate CAS No. 1427354-96-8

methyl 4-bromo-2-chloro-6-methoxybenzoate

Cat. No.: B6209899
CAS No.: 1427354-96-8
M. Wt: 279.51 g/mol
InChI Key: QMIWRMALIBJZQR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-6-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chloro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination and chlorination of methyl 6-methoxybenzoate. This process requires the use of bromine and chlorine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are essential for this reaction.

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols or partially reduced esters.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

Methyl 4-bromo-2-chloro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Methyl 4-bromo-2-chloro-6-methoxybenzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in the synthesis of complex molecules. Ongoing research continues to explore its potential in chemistry, biology, medicine, and industrial applications.

Properties

CAS No.

1427354-96-8

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-6-methoxybenzoate

InChI

InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3

InChI Key

QMIWRMALIBJZQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)C(=O)OC

Purity

95

Origin of Product

United States

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